2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
Description
Properties
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-2-10(12)11(14)13-4-3-8-6-15-7-9(8)5-13/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUYVQONHJZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one (CAS: 2097992-41-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- Structural Features : The compound features a chloro substituent and a hexahydrofuro-pyridine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against a range of bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential antibacterial and antifungal activities.
| Compound | Activity | Reference |
|---|---|---|
| Pyridine derivatives | Antibacterial against E. coli | |
| Furan derivatives | Antifungal against Candida spp. |
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition leads to reduced production of inflammatory mediators like prostaglandins and leukotrienes.
Case Studies
-
Study on Pyridine Derivatives :
- A study evaluating the antimicrobial activity of pyridine derivatives found that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria.
- Reference: Igidov et al., "Synthesis and anti-inflammatory activity of substituted pyridines," Chim. Techno Acta, 2023.
-
Furan-Based Compounds :
- Research demonstrated that furan derivatives exhibited notable anti-inflammatory effects in vitro, suggesting a pathway for developing new anti-inflammatory agents.
- Reference: Flefel et al., "Antiviral activities of furan derivatives," Res. Chem. Intermed., 2023.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
- CAS : 2097992-41-9
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- Purity : ≥95% (as per commercial specifications) .
Structural Features: The compound features a bicyclic hexahydrofuro[3,4-c]pyridine core fused with a butan-1-one moiety substituted by a chlorine atom at the C2 position.
Comparison with Structurally Related Compounds
Structural Analogues from the Pyrazolo-Pyridine Family ()
Compounds 8a–i from the 2011 Molecules study share a pyrazolo[4,3-c]pyridine core but differ in substituents and functional groups. Key distinctions include:
Key Insights :
Comparison with Lirioden ()
Lirioden, a lignan glycoside, shares a hexahydrofuro[3,4-c]furan substructure but lacks the pyridine ring and chloro-ketone group. Key differences:
| Parameter | Target Compound | Lirioden |
|---|---|---|
| Core Structure | Hexahydrofuro[3,4-c]pyridine | Hexahydrofuro[3,4-c]furan (oxygen-only bicyclic) |
| Functional Groups | Chloro-ketone | Methoxy, glycoside linkages |
| Applications | Synthetic intermediate | Natural product with potential bioactivity |
Key Insight :
The substitution of a pyridine ring in the target compound versus a furan in lirioden alters electronic properties, with the former being more basic and reactive in synthetic pathways.
Research Implications and Limitations
- Synthetic Utility : The target compound’s chloro-ketone group positions it as a versatile intermediate for coupling reactions, contrasting with the bioactive carboxylated derivatives in 8a–i .
- Data Gaps : Melting/boiling points, solubility, and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one typically involves:
- Formation of the hexahydrofuro[3,4-c]pyridine core or its precursor.
- Introduction of the 2-chlorobutan-1-one moiety via acylation or halogenation.
- Control of regioselectivity and stereochemistry during chlorination and ketone formation.
Introduction of the 2-chlorobutan-1-one Group
The key step in synthesizing this compound involves the attachment of a 2-chlorobutan-1-one group to the nitrogen or carbon of the hexahydrofuro-pyridine ring. Common approaches include:
- Halogenation of 1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one using thionyl chloride or other chlorinating agents.
- Acylation of hexahydrofuro[3,4-c]pyridine with 2-chlorobutanoyl chloride or related acyl chlorides.
A related example from patent literature describes the use of thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst to chlorinate keto-pyridine derivatives at 70°C for 6 hours, achieving a 65% yield of the chlorinated product.
Representative Preparation Method
Based on analogous procedures, a plausible synthetic route is:
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress and completion, especially for disappearance of starting materials.
- Silica gel column chromatography with petroleum ether and ethyl acetate mixtures is the preferred purification method to isolate the product as a yellow oily or solid compound.
- Spectroscopic methods such as FT-IR, ^1H NMR, and chiral HPLC are employed to confirm product identity and purity, with characteristic carbonyl (C=O) and C-Cl bond absorptions observed in IR spectra.
Comparative Table of Key Reaction Parameters from Related Preparations
Summary of Research Findings and Notes
- Direct literature on the exact compound is limited; however, preparation methods for structurally related chloroketones and hexahydrofuro-pyridine derivatives provide a reliable basis.
- The use of thionyl chloride in DMF is a standard method for introducing chlorine at the alpha position of ketones in pyridine-containing heterocycles.
- Reaction conditions typically involve moderate heating (60–70°C) and extended reaction times (6 hours or more).
- Purification by silica gel chromatography is essential to obtain high purity, with solvent systems tailored to the polarity of the compound.
- Analytical techniques confirm the presence of key functional groups and stereochemical integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
